The Strategic Intermediate: A Technical Guide to 4-Acetamido-3-methoxybenzene-1-sulfonyl Chloride
For Immediate Release A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride, a key...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride, a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the chemical properties, synthesis, and applications of this versatile molecule, with a particular focus on its role in the development of innovative pharmaceuticals.
Core Chemical Identity and Physicochemical Landscape
4-Acetamido-3-methoxybenzene-1-sulfonyl chloride, identified by the CAS Number 46713-94-4, is a substituted aromatic sulfonyl chloride. Its molecular structure, featuring an acetamido, a methoxy, and a sulfonyl chloride group on a benzene ring, makes it a highly valuable building block in medicinal chemistry. The strategic placement of these functional groups allows for diverse chemical modifications, paving the way for the synthesis of a wide array of complex molecules.
Table 1: Physicochemical Properties of 4-Acetamido-3-methoxybenzene-1-sulfonyl Chloride and Related Compounds
Predicted to be soluble in organic solvents like dichloromethane and chloroform; reacts with water.
-
Soluble in organic solvents; insoluble in water.
Note: Specific experimental data for 4-acetamido-3-methoxybenzene-1-sulfonyl chloride is limited. Data for related compounds is provided for comparative purposes.
Synthesis and Mechanistic Rationale
The synthesis of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The following protocol is an adapted method based on the synthesis of the isomeric compound, 3-acetamido-4-methoxybenzenesulfonyl chloride, and general principles of electrophilic aromatic substitution.[2]
Experimental Protocol: Synthesis of 4-Acetamido-3-methoxybenzene-1-sulfonyl Chloride
Step 1: Acetylation of 2-Methoxyaniline
The initial step involves the protection of the amino group of 2-methoxyaniline (o-anisidine) through acetylation. This is crucial to moderate the activating effect of the amino group and to direct the subsequent chlorosulfonation to the desired position.
In a well-ventilated fume hood, dissolve 2-methoxyaniline in glacial acetic acid.
Slowly add acetic anhydride to the solution while stirring.
Heat the reaction mixture under reflux for a specified period to ensure complete reaction.
After cooling, pour the mixture into ice-water to precipitate the N-(2-methoxyphenyl)acetamide.
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
Step 2: Chlorosulfonation of N-(2-methoxyphenyl)acetamide
This step introduces the sulfonyl chloride group onto the aromatic ring via an electrophilic aromatic substitution reaction. The acetamido and methoxy groups act as directing groups.
Carefully add the dry N-(2-methoxyphenyl)acetamide in small portions to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C) with constant stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., on a water bath) to drive the reaction to completion.[2]
Cool the reaction mixture and cautiously pour it onto crushed ice with vigorous stirring.
The 4-acetamido-3-methoxybenzene-1-sulfonyl chloride will precipitate as a solid.
Collect the product by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.
Caption: Synthetic workflow for 4-acetamido-3-methoxybenzene-1-sulfonyl chloride.
Reactivity and Applications in Drug Discovery
The sulfonyl chloride functional group is a highly reactive electrophile, making 4-acetamido-3-methoxybenzene-1-sulfonyl chloride a versatile intermediate for nucleophilic substitution reactions.[3] This reactivity is the cornerstone of its utility in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.
Synthesis of Novel Sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides. The reaction with primary or secondary amines proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Caption: General reaction scheme for the synthesis of novel sulfonamides.
A Gateway to 12-Lipoxygenase (12-LOX) Inhibitors
A particularly promising application lies in the synthesis of inhibitors for the 12-lipoxygenase (12-LOX) enzyme. 12-LOX is a key player in the biosynthesis of inflammatory mediators and has been implicated in various diseases, including cancer and thrombosis.[5][6]
The synthesis of potent 12-LOX inhibitors often involves a sulfonamide scaffold. By deacetylating 4-acetamido-3-methoxybenzene-1-sulfonyl chloride to yield 4-amino-3-methoxybenzene-1-sulfonyl chloride, and subsequently reacting it with various amines, a library of potential 12-LOX inhibitors can be generated. This strategic approach allows for the exploration of structure-activity relationships to optimize potency and selectivity.
Application Note: Precision Sulfonylation using 4-Acetamido-3-methoxybenzene-1-sulfonyl chloride
Executive Summary This technical guide details the protocol for utilizing 4-acetamido-3-methoxybenzene-1-sulfonyl chloride as an electrophile in nucleophilic substitution reactions. This reagent is a critical building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for utilizing 4-acetamido-3-methoxybenzene-1-sulfonyl chloride as an electrophile in nucleophilic substitution reactions. This reagent is a critical building block in medicinal chemistry, particularly for synthesizing sulfonamide antibiotics, carbonic anhydrase inhibitors, and antitumor agents.
The 4-acetamido moiety serves as a robust "masked" aniline, protecting the nitrogen from oxidation or side reactions during subsequent transformations, while the 3-methoxy group modulates lipophilicity and electronic properties. This guide addresses the specific reactivity profile of this electron-rich sulfonyl chloride, providing optimized conditions to minimize hydrolysis and maximize yield.
Chemical Profile & Reactivity
Before initiating synthesis, it is crucial to understand the electronic environment of the reagent.
Deactivated Electrophile .[1] The para-acetamido and meta-methoxy groups are electron-donating. This makes the sulfur center less electrophilic than p-nitrobenzenesulfonyl chloride or tosyl chloride.
Implication
Reaction times may be longer than standard sulfonylations. Moisture sensitivity is moderate, but hydrolysis remains the primary failure mode.
Solubility
Soluble in DCM, THF, Ethyl Acetate, DMF. Insoluble/Reacts with Water.[2]
Mechanistic Insight
The reaction proceeds via a nucleophilic substitution at the sulfur atom (S_N2-like mechanism).[3]
Nucleophilic Attack: The amine (or alcohol) attacks the sulfur center.[4]
Elimination: Chloride is expelled as a leaving group.
Proton Transfer: A base (e.g., Triethylamine, Pyridine) is required to scavenge the generated HCl, driving the equilibrium forward and preventing protonation of the nucleophilic amine.
Experimental Protocol: Sulfonylation of Primary Amines
Nucleophile: Primary or Secondary Amine (1.0 equivalent)
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equivalents)
Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equivalent) – Recommended due to the electron-rich nature of the sulfonyl chloride.
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon inlet.
Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
Add TEA (1.5 equiv) .
Critical: Cool the mixture to 0°C using an ice bath. Although the reagent is deactivated, controlling the initial exotherm prevents impurity formation.
Step 2: Addition of Sulfonyl Chloride
Dissolve 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.
Add this solution dropwise to the amine mixture over 10–15 minutes.
Why: Rapid addition can lead to local heating and competing hydrolysis if trace moisture is present.
Step 3: Reaction & Monitoring
Allow the reaction to warm to room temperature (RT) naturally.
Stir for 4–12 hours .
Monitor via TLC/LC-MS: Look for the disappearance of the amine and the formation of the sulfonamide product (typically higher R_f than the amine in EtOAc/Hexane systems).
Note: If the reaction is sluggish after 4 hours, add 10 mol% DMAP .
Step 4: Workup (The "Acid-Base" Wash)
Quench: Add water to the reaction mixture.
Phase Separation: Transfer to a separatory funnel.
Acid Wash: Wash the organic layer with 1M HCl (2x).
Purpose: Removes unreacted amine and the TEA/Pyridine base.
Caution: Ensure the product does not contain basic nitrogens that would protonate and move to the aqueous layer.
Purpose: Removes any hydrolyzed sulfonyl chloride (sulfonic acid byproduct).
Brine/Dry: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Figure 1. Step-by-step logic flow for the sulfonylation of amines using 4-acetamido-3-methoxybenzene-1-sulfonyl chloride, including decision points for sluggish reactions.
Optimization & Troubleshooting
Solvent Compatibility Table
Choosing the right solvent is critical for solubility and reaction rate.
Solvent
Compatibility
Notes
Dichloromethane (DCM)
Excellent
Standard choice. Easy workup (low boiling point).
Tetrahydrofuran (THF)
Good
Use for polar amines. Ensure it is inhibitor-free and anhydrous.
DMF / DMA
Fair
Use only if reagents are insoluble in DCM/THF. Harder to remove during workup (requires aqueous LiCl washes).
Water/Acetone
Poor
Avoid. Hydrolysis of the sulfonyl chloride competes with sulfonylation.
Common Issues and Solutions
Issue: Hydrolysis of Sulfonyl Chloride
Symptom:[5][6][7][8][9] Low yield, presence of sulfonic acid (very polar spot on TLC).
Cause: Wet solvent or old reagents.
Fix: Distill solvents or use molecular sieves. Store the sulfonyl chloride in a desiccator.
Issue: Sluggish Reaction
Symptom:[5][6][7][8][9] Starting material (amine) persists after 12 hours.
Cause: The electron-donating groups (-OMe, -NHAc) deactivate the sulfonyl chloride.
Fix: Add a nucleophilic catalyst (DMAP ) or switch the solvent to Pyridine (acts as both solvent and catalyst).
Cause: Excess sulfonyl chloride used with primary amines.
Fix: Strictly control stoichiometry (1.0 : 1.1 ratio).
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - Analogous mechanisms for Sulfonyl groups).
BenchChem. (2025).[3][4] Reactivity of the Sulfonyl Chloride Functional Group. (General protocols for sulfonylation).
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87561773, 4-Acetamidobenzenesulfonyl chloride. (Structural analog data and safety).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard Schotten-Baumann and anhydrous sulfonylation procedures).
Technical Synthesis Guide: Sulfonamide Derivatives from 4-Acetamido-3-methoxybenzene-1-sulfonyl chloride
Executive Summary & Strategic Context This Application Note details the protocol for synthesizing sulfonamide derivatives utilizing 4-acetamido-3-methoxybenzene-1-sulfonyl chloride as the electrophilic scaffold. This spe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
This Application Note details the protocol for synthesizing sulfonamide derivatives utilizing 4-acetamido-3-methoxybenzene-1-sulfonyl chloride as the electrophilic scaffold. This specific precursor is a high-value intermediate in the development of Carbonic Anhydrase Inhibitors (CAIs) , 12-Lipoxygenase (12-LOX) inhibitors , and antimicrobial agents.
The presence of the 3-methoxy group introduces steric bulk and electron-donating properties that modulate the solubility and pKa of the resulting sulfonamide, often improving the pharmacokinetic profile compared to unsubstituted sulfanilamides. The 4-acetamido group serves as a robust protecting group for the aniline nitrogen, which can be retained to modulate polarity or hydrolyzed (deprotected) to reveal the free amine for further derivatization.
Key Reaction Features
Reaction Type: Nucleophilic Substitution at Sulfur (
-like).
Critical Control Points: Moisture control (hydrolysis risk), Exotherm management (during addition), pH control (HCl scavenging).
Yield Expectations: 85–95% (isolated).
Chemical Strategy & Mechanism[1][2][3][4][5][6]
The synthesis relies on the attack of a nucleophilic amine (
) on the electrophilic sulfur atom of the sulfonyl chloride. A base is required to scavenge the liberated HCl, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.
Mechanistic Pathway[1][7][8]
Nucleophilic Attack: The amine lone pair attacks the sulfur center, forming a pentacoordinate transition state.
Elimination: Chloride is expelled as a leaving group.
Deprotonation: The base removes the proton from the nitrogen, stabilizing the sulfonamide product.
DOT Diagram: Reaction Logic & Workflow
Caption: Workflow for the coupling of sulfonyl chloride with amines, including optional deprotection.
Experimental Protocols
Protocol A: General Coupling Procedure (Sulfonylation)
This protocol is optimized for primary and secondary amines.
In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.1 equiv) and Pyridine (1.5 equiv) in anhydrous DCM .
Cool the solution to 0°C using an ice bath. Rationale: Sulfonylation is exothermic; cooling prevents side reactions and decomposition.
Addition of Sulfonyl Chloride:
Dissolve 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.
Add this solution dropwise to the cold amine mixture over 15–20 minutes.
Note: If the sulfonyl chloride is a stable solid, it can be added portion-wise as a solid, but solution addition is preferred for homogeneity.
Reaction Maintenance:
Allow the reaction to warm to Room Temperature (20–25°C) naturally.
Stir for 2–6 hours .
Process Control: Monitor by TLC (System: Hexane:EtOAc 1:1 or DCM:MeOH 95:5). The starting sulfonyl chloride (
) should disappear, and a more polar sulfonamide spot should appear.
Workup (Extraction):
Dilute the reaction mixture with excess DCM.
Wash 1: 1M HCl (
mL). Purpose: Removes pyridine and unreacted amine.
Wash 2: Saturated
( mL). Purpose: Neutralizes residual acid.
Wash 3: Brine (
mL).
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Purification:
Recrystallization: Most sulfonamide derivatives crystallize well from Ethanol/Water or Methanol.
Flash Chromatography: If an oil is obtained, purify using silica gel (Gradient: 0–5% MeOH in DCM).
Protocol B: Deprotection (Hydrolysis of Acetamide)
If the target molecule requires the free aniline (e.g., for further azo-coupling or SAR studies), the acetamido group must be removed.
Methodology:
Dissolve the protected sulfonamide in Ethanol (10 volumes) .
Add 6M HCl (5 volumes) .
Reflux at 80–90°C for 1–3 hours .
Monitor: TLC should show the formation of a more polar, UV-active amine spot (often stains red/orange with Ninhydrin or p-Anisaldehyde).
Neutralization: Cool to RT. Neutralize carefully with 20% NaOH or saturated
to pH 8–9.
Isolation: The free amine often precipitates upon neutralization. Filter the solid.[2] If no precipitate forms, extract with EtOAc.
Data Interpretation & Validation
Expected Analytical Data
Technique
Parameter
Expected Observation
NMR
Amide -NH
Singlet 9.0–10.0 ppm (disappears after deprotection).
NMR
Methoxy -OMe
Singlet 3.8–3.9 ppm (Integration: 3H).
NMR
Acetyl -
Singlet 2.1–2.2 ppm (disappears after deprotection).
NMR
Sulfonamide -NH
Broad singlet 7.0–8.0 ppm (exchangeable with ).
IR
Stretch
Strong bands at (asymmetric) and (symmetric).
MS (ESI)
Molecular Ion
or depending on ionization mode.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure DCM is anhydrous. Use fresh sulfonyl chloride (white solid; yellowing indicates decomposition).
Impurity: Sulfonic Acid
Moisture ingress
Reaction setup must be under Nitrogen/Argon atmosphere.
Incomplete Reaction
Steric hindrance of Amine
Increase temperature to reflux (DCM or switch to THF). Add catalyst (DMAP).
Product is an Oil
Solvent occlusion
Triturate with diethyl ether or hexanes to induce crystallization.
The synthesized derivatives are often explored for their ability to inhibit 12-Lipoxygenase, a key enzyme in inflammatory pathways.[1][3]
Caption: Mechanism of action for sulfonamide derivatives in the 12-LOX signaling cascade.[3]
References
BenchChem. (2025).[4] Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery. BenchChem Technical Library. Link
Bhatia, R., et al. (2014). "Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase." Journal of Medicinal Chemistry, 57(3), 1111-1120. Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide synthesis protocols).
Supuran, C. T. (2008).[5] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide biological activity).[6][7][8][2][5][9][10][11]
Technical Application Note: Optimized Sulfonylation of Amines using 4-Acetamido-3-methoxybenzene-1-sulfonyl Chloride
This Application Note and Protocol guide details the optimization and execution of coupling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride with various amines. This specific sulfonyl chloride is a critical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the optimization and execution of coupling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride with various amines. This specific sulfonyl chloride is a critical intermediate in the synthesis of carbonic anhydrase inhibitors and next-generation sulfonamide antibiotics.
Executive Summary & Chemical Context
The coupling of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (hereafter Reagent A ) with amines is a nucleophilic substitution at the sulfur atom, yielding sulfonamides. Unlike simple benzenesulfonyl chlorides, Reagent A possesses two electron-donating groups (EDGs): a methoxy group at the meta position and an acetamido group at the para position relative to the sulfonyl moiety.
Chemical Implications for Protocol Design:
Reduced Electrophilicity: The EDGs increase electron density at the sulfur center, making Reagent A slightly less reactive than nitro- or halo-substituted sulfonyl chlorides. This requires careful temperature management to ensure complete conversion without forcing conditions that degrade the molecule.
Hydrolytic Stability: While less reactive, Reagent A is more resistant to hydrolysis than electron-deficient analogs, allowing for the use of aqueous-organic biphasic conditions (Schotten-Baumann) if necessary.
Chemoselectivity: The acetamido group is a "masked" aniline. Conditions must remain mild (pH < 12, T < 60°C) to prevent premature deacetylation, which would yield a side product (sulfanilamide derivative) or lead to polymerization.
Mechanistic Insight & Reaction Logic[1]
The reaction follows an associative
-like mechanism or an addition-elimination pathway involving a trigonal bipyramidal transition state at the sulfur atom.
Mechanism Diagram
The following diagram illustrates the catalytic cycle using Pyridine as a nucleophilic catalyst, which is the preferred method for sterically hindered or less reactive amines.
Figure 1: Nucleophilic catalysis by pyridine activates the sulfonyl chloride, facilitating attack by the amine nucleophile.
Critical Reaction Parameters
Solvent Selection
Solubility of Reagent A is the primary constraint. It is a solid with moderate polarity.
Solvent
Suitability
Notes
DCM (Dichloromethane)
High
Excellent solubility for Reagent A; easy workup (low BP). Best for standard synthesis.
THF (Tetrahydrofuran)
High
Good for polar amines. Must be anhydrous to prevent hydrolysis.
Acetone/Water
Medium
Used for Schotten-Baumann conditions. Good for amino acids or water-soluble amines.
DMF/DMA
Low
Avoid unless necessary. Difficult to remove; promotes hydrolysis if wet.
Base Selection[2][3]
Pyridine: Acts as both solvent, base, and nucleophilic catalyst.[1] Ideal for sluggish reactions.
Triethylamine (TEA) / DIPEA: Standard non-nucleophilic bases. Used in DCM/THF.
Aqueous
: Strict use for Schotten-Baumann (biphasic) protocols only.
Experimental Protocols
Protocol A: Standard Anhydrous Coupling (Recommended)
Best for: Primary/Secondary aliphatic amines, anilines, and high-value synthesis.
Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.1 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (1.0 equiv) portion-wise over 15 minutes.
Note: If the sulfonyl chloride is not finely powdered, dissolve it in a minimal amount of DCM and add dropwise to prevent clumping.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–6 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane). The sulfonyl chloride (
) should disappear; sulfonamide product is typically more polar ().
Workup:
Dilute with DCM.
Wash with 1M HCl (2x) to remove excess amine and base. ( Caution: If your product contains a basic heterocycle, skip acid wash and use pH 6 buffer or go directly to column).
Wash with Saturated
(1x) and Brine (1x).
Dry over
, filter, and concentrate in vacuo.
Purification: Most products crystallize upon trituration with cold ether or hexanes. If oil remains, purify via flash chromatography (SiO2, MeOH/DCM gradient).
Dissolve the Amine in Water (or minimal water/acetone mix). Add
.
Dissolve Reagent A in Acetone .
Add the Acetone solution to the aqueous amine solution at 0°C.
Stir vigorously at RT for 4 hours.
Workup: Acidify carefully to pH ~3-4 with 1M HCl. The sulfonamide often precipitates as a solid. Filter, wash with water, and dry.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Sulfonyl Chloride
Ensure solvents are anhydrous (Protocol A). Increase amine equivalents.
Impurity: Deacetylated Product
Reaction pH too high or Temp > 50°C
Keep Temp < RT. Avoid strong hydroxide bases (NaOH/KOH); use Carbonate or Organic bases.
Incomplete Reaction
Steric hindrance of Amine
Switch to Pyridine as solvent. Heat to 40°C (carefully). Add DMAP (0.1 equiv) as catalyst.
Product is an Oil
Residual Solvent/Impurities
Triturate with Diethyl Ether/Hexane. High vacuum dry for 12h.
References
BenchChem. (2025).[2][1] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from .
Bahrami, K., et al. (2009).[3] Simple and Efficient Protocol for Sulfonylation of Amines. Journal of Organic Chemistry, 74, 9287-9291.[3] Link.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11601238, 4-Acetamido-3-methoxybenzenesulfonyl chloride. Retrieved from .
CymitQuimica. (2025).[4] Product Data: 3-Acetamido-4-methoxybenzene-1-sulfonyl chloride.[5][6] Retrieved from .
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides via Aromatic Decarboxylative Halosulfonylation. Princeton University. Link.
Scalable Synthesis Protocols for 4-Acetamido-3-methoxybenzene-1-sulfonyl chloride
Application Note: AN-SYN-403 Executive Summary 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (CAS: 3746-67-6) is a critical intermediate in the synthesis of sulfonamide antibiotics and specialized dyes. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-403
Executive Summary
4-acetamido-3-methoxybenzene-1-sulfonyl chloride (CAS: 3746-67-6) is a critical intermediate in the synthesis of sulfonamide antibiotics and specialized dyes. Its structural integrity is vital for downstream nucleophilic substitutions. This guide details a scalable, high-yield protocol via the direct chlorosulfonation of N-(2-methoxyphenyl)acetamide .
While alternative routes exist (e.g., oxidative chlorination of thiols or Sandmeyer reactions), the chlorosulfonic acid route is preferred for scale-up due to its atom economy and avoidance of explosive diazonium intermediates. This note addresses the primary challenges of this route: controlling the exothermic addition, managing HCl evolution, and preventing hydrolysis during the quench.
Route Selection & Analysis
The selection of the synthetic pathway is governed by scalability, safety, and impurity profiles.
Decision Matrix: Route A is selected for this protocol. It utilizes the strong ortho/para directing effect of the acetamido group to regioselectively install the sulfonyl chloride at the 4-position (relative to the acetamido group), which corresponds to position 1 in the IUPAC name of the target.
Chemical Reaction Pathway
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS). The acetamido group (
) activates the ring and directs the electrophile () to the para position. The methoxy group () at the ortho position reinforces this regioselectivity due to steric hindrance preventing substitution between the two substituents.
Figure 1: Synthetic pathway from 2-methoxyaniline to the target sulfonyl chloride.[2]
Detailed Experimental Protocol
Materials & Equipment[1][4][5][6]
Reagents:
N-(2-methoxyphenyl)acetamide (Dry, >98% purity).
Chlorosulfonic acid (Freshly distilled or high-purity grade). Warning: Reacts violently with water.[3][4]
Thionyl chloride (
) - Optional additive to drive conversion.
Dichloromethane (DCM) or Toluene (for extraction/crystallization).
Equipment:
Jacketted glass reactor or 3-neck RBF.
Mechanical stirrer (Teflon blade).
Gas Scrubber: Essential for trapping HCl gas (NaOH trap).
Internal temperature probe.
Step-by-Step Methodology
Step 1: Charge and Cooling (Critical Process Parameter)
Equip the reactor with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber containing 10% NaOH.
Charge Chlorosulfonic acid (5.0 molar equivalents) into the reactor.
Note: Excess acid acts as the solvent.
Cool the acid to 10–15°C .
Why? Higher temperatures during addition lead to polysulfonation and tar formation.
Step 2: Controlled Addition
Add N-(2-methoxyphenyl)acetamide (1.0 molar equivalent) in small portions over 30–45 minutes.
Monitor Temperature: Maintain internal temperature below 20°C throughout the addition.
Observation: HCl gas will evolve vigorously. Ensure the scrubber is active.
Step 3: Reaction & Heating
Once addition is complete, allow the mixture to stir at 15°C for 30 minutes.
Gradually ramp the temperature to 60°C over 1 hour.
Hold at 60°C for 2 hours .
Endpoint: The reaction mixture will become a viscous, dark oil. Evolution of HCl should cease.
Step 4: Inverse Quench (Safety Critical)
Prepare a separate vessel with crushed ice (10x weight of precursor) and water.
Slowly pour the reaction mixture onto the agitated ice.
Warning:NEVER add water to the reaction mixture.[4] This will cause an explosive exotherm.
Maintain the quench slurry below 5°C.
Step 5: Isolation & Drying
The sulfonyl chloride will precipitate as a white/off-white solid.
Filter immediately (vacuum filtration).
Speed is key: Sulfonyl chlorides hydrolyze rapidly in aqueous media.[1]
Wash the cake with ice-cold water (2x) to remove residual acid.
Drying: Dissolve the damp cake in DCM, separate residual water, dry over
, and concentrate in vacuo. Alternatively, vacuum dry at <40°C over .
Process Safety & Engineering Controls
Scale-up requires rigorous management of the exothermic profile and off-gassing.
Figure 2: Process flow diagram highlighting safety controls for HCl management and quenching.
Critical Hazards[9]
Water Reactivity: Chlorosulfonic acid reacts explosively with moisture. All equipment must be bone-dry.
Hydrolysis: The product degrades to the sulfonic acid if left in the aqueous quench too long.
Mitigation: Keep quench temp <5°C and filter within 15 mins.
Analytical Quality Control
Test
Method
Acceptance Criteria
Appearance
Visual
White to off-white crystalline solid
Purity
HPLC (C18, ACN/Water)
> 97.0% Area
Identity
1H-NMR (DMSO-d6)
Consistent with structure (Methoxy singlet ~3.8 ppm)
Acid Content
Titration
< 0.5% (Free acid)
Troubleshooting:
Low Yield:[5] Usually due to hydrolysis during quench. Ensure ice is sufficient and filtration is rapid.
Sticky Solid: Incomplete reaction or presence of sulfonic acid. Recrystallize from Benzene/Acetone or DCM/Hexane.
References
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. Retrieved from
Organic Syntheses. Sulfanilyl chloride, N-acetyl. Coll. Vol. 1, p. 8; Vol. 8, p. 100. (Classic procedure adaptation). Retrieved from
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Safety Protocols. Retrieved from
NOAA CAMEO Chemicals. Chlorosulfonic Acid Safety Data. Retrieved from
OECD SIDS. (2003). SIDS Initial Assessment Report for Sulfonyl Chlorides. Retrieved from
Preventing hydrolysis of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride during storage
Welcome to the technical support guide for 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (CAS 3746-67-6).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth guidance...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (CAS 3746-67-6).[1][2] This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the hydrolysis of this critical reagent during storage. Adherence to these protocols is essential for maintaining the compound's integrity and ensuring the success of your experiments.
I. Understanding the Challenge: The Inherent Instability of Sulfonyl Chlorides
4-Acetamido-3-methoxybenzene-1-sulfonyl chloride is a highly reactive intermediate, prized for its role in the synthesis of sulfonamides and other pharmaceutical compounds.[3][4] However, the sulfonyl chloride functional group is exceptionally susceptible to hydrolysis. Contact with water, even atmospheric moisture, can lead to rapid degradation, converting the sulfonyl chloride to the corresponding sulfonic acid. This process not only depletes your valuable reagent but can also introduce impurities that complicate downstream reactions and purifications.
The hydrolysis reaction is a nucleophilic substitution where water attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. The presence of the acetamido and methoxy groups on the benzene ring can influence the reactivity of the sulfonyl chloride group.
}
enddot
Caption: Hydrolysis of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride.
II. Troubleshooting Guide: Diagnosing and Correcting Storage Issues
This section provides a systematic approach to identifying and resolving common problems associated with the storage of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride.
}
enddot
Caption: A step-by-step guide to troubleshooting storage issues.
Common Issues and Solutions
Observed Issue
Potential Cause
Recommended Action
Discoloration (yellowing to brown)
Thermal decomposition or significant hydrolysis.[5]
Discard the reagent and procure a fresh batch. Review storage temperature and light exposure.
Clumping or caking of the solid
Moisture absorption from the atmosphere.
The reagent has likely been compromised. Perform a quality control check before use. Improve sealing of the container and use of desiccants.
Acrid smell upon opening
Hydrolysis leading to the formation of hydrogen chloride (HCl) gas.
Handle in a well-ventilated fume hood. The reagent is likely degraded. Assess purity before use.
Low yields in subsequent reactions
Partial hydrolysis of the sulfonyl chloride, reducing the amount of active reagent.[5]
Quantify the purity of the starting material. Adjust stoichiometry accordingly or use a fresh batch.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-acetamido-3-methoxybenzene-1-sulfonyl chloride?
To minimize hydrolysis, this reagent should be stored under the following conditions:
Temperature: 2-8°C is recommended to reduce thermal degradation.[1][6]
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture-laden air.[6][7]
Container: Use the original, tightly sealed container.[7] If transferring to a new container, ensure it is clean, dry, and made of a non-reactive material like glass. Avoid metal containers.[6][8]
Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] A dedicated cabinet for corrosive and moisture-sensitive chemicals is ideal.[8]
Q2: How can I handle the reagent to prevent moisture exposure during use?
Proper handling is as crucial as proper storage. Follow these steps:
Allow the container to equilibrate to room temperature before opening to prevent condensation.
Handle the solid in a glove box or under a positive pressure of inert gas.
Use dry, clean spatulas and glassware.
Quickly weigh the desired amount and promptly and securely reseal the container.
Consider using a desiccant in the storage container, ensuring it does not come into direct contact with the reagent.[10]
Q3: What are the visible signs of degradation?
Degradation of sulfonyl chlorides can be indicated by a change in color from white/off-white to yellow or brown, and the solid may appear clumped or caked due to moisture absorption.[3][5] The evolution of hydrogen chloride gas, which has a sharp, acrid odor, is also a sign of hydrolysis.[5]
Q4: Can I still use a partially hydrolyzed sample?
Using a partially hydrolyzed sample is not recommended as the exact purity is unknown, which will affect reaction stoichiometry and may introduce impurities into your product. If you must use a suspect sample, it is imperative to first determine its purity through an analytical method like HPLC or titration.[11]
Q5: How can I check the purity of my 4-acetamido-3-methoxybenzene-1-sulfonyl chloride?
Several analytical techniques can be employed to assess the purity of your reagent:
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the sulfonyl chloride from its sulfonic acid hydrolysis product.[11][12][13]
Titration: A simple titrimetric method can determine the total sulfonyl chloride content.[11] This typically involves reaction with a nucleophile and subsequent titration.
Spectroscopy:
NMR Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and identify major impurities. Use a dry, aprotic deuterated solvent like CDCl₃ or DMSO-d₆.[11]
FTIR Spectroscopy: The presence of strong absorption bands for S=O and S-Cl stretching is characteristic of the sulfonyl chloride functional group.[11]
IV. Experimental Protocol: Quality Control via HPLC
This protocol provides a general framework for assessing the purity of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride. Method optimization may be required.
Objective: To quantify the percentage of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride and its primary hydrolytic degradant, 4-acetamido-3-methoxybenzenesulfonic acid.
Identify the peaks corresponding to the sulfonyl chloride and the sulfonic acid based on their retention times (the sulfonic acid will be more polar and elute earlier).
Calculate the area percentage of each peak to determine the relative purity of the sample.
V. References
DoverMEI. (2025, May 13). Preventing Contamination in Bulk Material Storage. Retrieved from [Link]
Alltracon. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility. Retrieved from [Link]
National Bulk Bag. (2021, November 17). 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. Retrieved from [Link]
Air Sea Containers. (2024, September 24). 7 Strategies to Safeguard Products from Moisture Damage. Retrieved from [Link]
Organic Syntheses. (n.d.). methanesulfinyl chloride. Retrieved from [Link]
Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]
Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Retrieved from
Patsnap. (2022, July 8). Method for detecting content of pyridine-3-sulfonyl chloride. Retrieved from
ResearchGate. (2025, January). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #RXN-OPT-4A3M
Status: Open
Subject: Troubleshooting Yield & Purity Issues in Sulfonylation Protocols
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are working with 4-acetamido-3-methoxybenzene-1-sulfonyl chloride .[1] This molecule presents a unique chemical profile: it contains an electron-rich aromatic ring (due to the para-acetamido and meta-methoxy substituents relative to the sulfonyl group).[1]
Key Technical Insight: Unlike electron-deficient sulfonyl chlorides (e.g., nitrobenzenesulfonyl chloride), your reagent is less electrophilic . While this makes it slightly more stable to storage, it reacts more slowly with nucleophiles, making it susceptible to competition from moisture (hydrolysis) if reaction times are prolonged or conditions are not strictly anhydrous.
This guide addresses the three critical failure points: Reagent Hydrolysis , Reaction Kinetics , and Workup Stability .
Module 1: Reagent Integrity & Pre-Reaction Checks
User Report: "My reaction starts black/tarry or yields only sulfonic acid."
Root Cause Analysis:
The sulfonyl chloride moiety (-SO₂Cl) is highly moisture-sensitive.[1][2] Hydrolysis converts it to the corresponding sulfonic acid (4-acetamido-3-methoxybenzenesulfonic acid), which is unreactive toward amines/alcohols and difficult to remove.[1]
Diagnostic Protocol
Before committing your valuable amine/nucleophile, validate the sulfonyl chloride:
Melting Point Check: Pure sulfonyl chlorides have sharp melting points. If yours is wide or depressed (>5°C drop), it is significantly hydrolyzed.
Solubility Test: Dissolve a small amount in dry DCM. The chloride should dissolve clear. If a precipitate remains or the solution is cloudy, it is likely the sulfonic acid (which is insoluble in DCM).
Corrective Actions
Parameter
Standard Protocol
Expert Modification for High Yield
Storage
Fridge (4°C)
Store under Argon/Nitrogen in a desiccator. Moisture is the primary enemy [1][2].[1]
Solvent
DCM or THF
Must be Anhydrous. Dry over molecular sieves (3Å or 4Å) for 24h before use. Water content must be <50 ppm.
Glassware
Air dried
Oven-dried (120°C) for >2h. Assemble hot under N₂ flow.
Module 2: Reaction Optimization (The Kinetics)
User Report: "The reaction is slow, or I see starting material remaining on TLC."
Technical Explanation:
The 4-acetamido group donates electron density into the benzene ring via resonance. This reduces the positive character of the sulfur atom, making it a "lazier" electrophile. Standard conditions used for tosyl chloride may be insufficient here.
Optimized Protocol: The "Catalytic Boost"
To improve yield, we must activate the sulfonyl chloride or the nucleophile without causing side reactions.
Recommended Conditions:
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Base: Pyridine (3.0 eq) OR Triethylamine (TEA, 1.5 eq).
Catalyst (Critical):DMAP (4-Dimethylaminopyridine) at 5-10 mol%.
Why? DMAP forms a highly reactive N-acylpyridinium-type intermediate with the sulfonyl chloride, accelerating the attack by the amine/alcohol [3].
Step-by-Step Workflow
Dissolution: Dissolve the amine/nucleophile (1.0 eq) and Base (1.5–3.0 eq) in anhydrous solvent.
Cooling: Cool to 0°C . (Essential to control exotherm and prevent bis-sulfonylation of primary amines).[3]
Addition: Dissolve 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (1.1–1.2 eq) in minimal solvent. Add dropwise over 15–30 minutes.
Catalysis: If using TEA, add the DMAP (0.1 eq) now.
Equilibration: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).
Monitoring: Check TLC. If incomplete after 4 hours, heat gently to 40°C (refluxing DCM). Note: Do not overheat, or you risk hydrolyzing the acetamido group.
Module 3: Workup & Purification Strategy
User Report: "I lost my product during extraction," or "The acetamide group fell off."
Risk Factor: The acetamido group (-NHCOCH₃) is acid-labile.[1] Strong acidic washes (pH < 1) or heating in aqueous acid will hydrolyze it to the free aniline.
Troubleshooting the Workup
Issue
Solution
Emulsions
The methoxy/acetamido groups make the molecule polar. Use DCM for extraction (denser than water) rather than EtOAc. Add brine to the aqueous layer to force product out ("salting out").
Acid Wash
Avoid 1M HCl. Use saturated NH₄Cl or 5% Citric Acid to neutralize excess base. Keep pH > 3.
Purification
Recrystallization. Sulfonamides often crystallize well from EtOH/Water or EtOAc/Hexane. Flash chromatography is a secondary option (MeOH/DCM gradients).
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the two main failure modes: Hydrolysis (moisture) and Bis-sulfonylation (excess reagent/wrong temp).
Caption: Figure 1. Kinetic competition in sulfonylation. The "Dead End" sulfonic acid pathway is irreversible. Bis-sulfonylation occurs if the product competes with the starting amine for the reagent.
Frequently Asked Questions (FAQs)
Q1: Can I use water as a co-solvent (Schotten-Baumann conditions)?A: Yes, but with caution.[1] While Schotten-Baumann (THF/Water or Acetone/Water with Na₂CO₃) is robust, the hydrolysis rate of your specific sulfonyl chloride might be competitive.
Verdict: Use anhydrous organic conditions (DCM/TEA) for maximum yield. Use aqueous conditions only if your amine is a salt (e.g., amino acid) and insoluble in organics [4].
Q2: My product is water-soluble and won't extract. What now?A: The acetamido and methoxy groups add polarity.
Saturate the aqueous phase with NaCl (solid).
Use n-Butanol or IPA/Chloroform (1:3) for extraction.[1]
Alternatively, simply pour the reaction mixture into ice water. If the product is solid and the impurities are water-soluble salts, filter the precipitate directly.
Q3: How do I remove the acetamido group later?A: If you need the free aniline, reflux the product in 6M HCl or NaOH/EtOH .
Warning: Sulfonamides are generally stable to acid/base, but extreme conditions (conc. acid + high heat) can hydrolyze the sulfonamide bond too. Monitor carefully [5].
References
BenchChem. Preventing decomposition of sulfonyl chloride during reaction. Retrieved from .
Royal Society of Chemistry. Synthesis of Sulfonamides: Methods and Troubleshooting. Synthetic Methods in Drug Discovery. Retrieved from .
National Institutes of Health (PMC). Preparation of sulfonamides from N-silylamines (DMAP Catalysis).[1] Retrieved from .
University of Cambridge. Reaction Chemistry & Engineering: Schotten–Baumann optimization. Retrieved from .
TCI Chemicals. 4-Acetamidobenzenesulfonyl Chloride Properties and Handling. Retrieved from .
Optimizing temperature conditions for 4-acetamido-3-methoxybenzene-1-sulfonyl chloride stability
[1] Welcome to the Technical Support Center. This guide provides an authoritative, troubleshooting-first approach to handling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride .
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Welcome to the Technical Support Center.
This guide provides an authoritative, troubleshooting-first approach to handling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride . As a sulfonyl chloride substituted with electron-donating groups (acetamido and methoxy), this reagent presents a unique stability profile: it is thermally more robust than nitro-variants but remains kinetically sensitive to moisture-induced hydrolysis.[1]
Part 1: The Thermal Stability Spectrum
To optimize your yield, you must distinguish between static stability (storage) and dynamic stability (reaction conditions).
Part 2: Storage & Handling Protocols (Static Stability)
Q: My compound has turned from off-white to pink/brown. Is it still usable?A: This indicates autocatalytic decomposition . The pink/brown hue is often due to the formation of sulfonic acid and subsequent oxidation or polymerization of the aniline impurities liberated by acid hydrolysis.
Diagnostic: Check melting point.[4] If depressed by >2°C, recrystallization is required.
Root Cause: Moisture ingress generated HCl, which catalyzed further degradation.
Protocol: The "Inert Blanket" Storage System
Step 1: Dry the outer container before opening to prevent condensation transfer.
Step 2: After weighing, immediately backfill the headspace with Argon or Nitrogen. Argon is preferred (heavier than air) for solid reagents.
Step 3: Seal with Parafilm® over the cap threads.
Step 4: Store at -20°C.
Visualizing the Storage Workflow
Figure 1: The "Cold Chain" workflow ensures moisture is removed before the temperature is lowered, preventing condensation inside the vessel.
Part 3: Reaction Optimization (Dynamic Stability)
Q: I observe low yields during sulfonamide formation despite using excess amine. Why?A: You are likely operating in the "Hydrolysis Competition Zone."
Even though the acetamido and methoxy groups stabilize the ring, the sulfonyl chloride moiety remains highly electrophilic. If your solvent is "wet" (even 0.5% water) or the temperature is too high during addition, water outcompetes your amine.
The "Goldilocks" Temperature Protocol
For coupling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride with amines:
Dissolution Phase (
): Dissolve the sulfonyl chloride in anhydrous DCM or THF at .
Why? Low temp suppresses reaction with trace moisture in the solvent.
Addition Phase (
to ): Add the amine/base mixture slowly.
Exotherm Control: Sulfonylation is exothermic.[5] A spike >10°C can trigger side reactions.
Aging Phase (RT): Only allow the reaction to warm to
after the addition is complete.
Q: Can I heat the reaction to speed it up?A:Do not exceed 40°C.
At elevated temperatures (>50°C), this specific molecule risks Desulfonylation (loss of
) or hydrolysis of the acetamido group () if strong base is present.[1]
Visualizing the Reaction Pathway
Figure 2: Reaction pathways showing the narrow window for optimal product formation vs. degradation.[1]
Vent in fume hood.[6] Purge with . Check purity immediately.
Violent bubbling on water addn
Unreacted Sulfonyl Chloride quenching.
Safety Hazard. Add water dropwise to the ice-cooled mixture. Never add bulk water to hot reaction.
Insoluble "gum" in flask
Polymerization of aniline byproducts.
Filter off solids.[7] The "gum" is likely degraded material; the product is usually in solution (organic layer).
NMR shows extra aromatic peaks
Desulfonylation or Acetyl hydrolysis.
Check reaction temp. If peaks correspond to free aniline, the acetyl group hydrolyzed (pH too high/hot).
References
Fisher Scientific. (2012). Safety Data Sheet: Benzenesulfonyl chloride. Retrieved from
Gnedin, B. G., et al. (1988).[8] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Retrieved from [8]
BenchChem. (2025).[5] An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide. Retrieved from
Sigma-Aldrich. (2025).[1] Product Specification: N-Acetylsulfanilyl chloride (Structural Analog). Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SC-502-PUR
Topic: Removal of Sulfonic Acid Byproducts
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The Challenge:
You are synthesizing or handling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride (an intermediate often used in sulfonamide drug synthesis, similar to the Tamsulosin scaffold).[1] The primary impurity you will encounter is its hydrolyzed parent acid, 4-acetamido-3-methoxybenzenesulfonic acid .[1]
The Stakes:
Sulfonyl chlorides are electrophilic "warheads." If the sulfonic acid byproduct remains:
Coupling Failure: The acid is unreactive toward amines, lowering yield in downstream sulfonamide formation.
Hygroscopicity: The acid attracts water, accelerating the hydrolysis of your remaining sulfonyl chloride (an autocatalytic degradation loop).
The Solution Logic:
We exploit the polarity difference . The sulfonyl chloride (
) is a neutral organic species with low water solubility.[1] The sulfonic acid () is a strong acid, highly polar, and water-soluble.[1] A strictly controlled biphasic workup is usually sufficient, but "sticky" solids often require recrystallization.
Module 1: The "Golden Path" Workup Protocol
Use this protocol immediately after chlorosulfonation to minimize acid formation.
Phase 1: The Quench (Critical Control Point)
The reaction mixture typically contains excess chlorosulfonic acid (
). When this hits water, it generates massive heat and gas.
Risk: If Temperature (
) > 20°C, the sulfonyl chloride hydrolyzes back to sulfonic acid.
Protocol:
Prepare the Ice: Use a ratio of 5:1 (Ice : Reaction Volume) . The large excess is non-negotiable to act as a heat sink.
Slow Addition: Pour the reaction mixture onto the ice (never ice into acid) in a thin stream with vigorous stirring.
Temperature Monitor: Keep the slurry below 5°C . If it spikes, stop and add more ice.[1]
Phase 2: Isolation & Washing
Standard filtration often traps acid in the filter cake. We prefer a solvent-based separation for high purity.
Step-by-Step:
Extraction: Dissolve the precipitated solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
Note: DCM is better for solubility but harder to dry. EtOAc is safer but dissolves some water.
The Acid Purge (Washing):
Wash 1: Cold Water (
).[1] Purpose: Bulk removal of mineral acids (, ).[1]
Wash 2: Cold Brine (Saturated NaCl).[1] Purpose: Removes residual sulfonic acid by "salting out" the organic layer.
If your solid is "sticky" or NMR shows a broad peak at
10-12 ppm (), you must recrystallize.[1] Sulfonic acids often act as "glues," preventing the chloride from forming a crisp powder.
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Protocol Notes
Toluene
100%
Best for Stability. Heat to boiling, filter hot (removes insoluble sulfonic acid), cool slowly.[1]
EtOAc / Heptane
1:3
Dissolve in min. hot EtOAc. Add Heptane until cloudy. Cool to 4°C.
Acetone / Water
Not Recommended
Avoid water during recrystallization of this moisture-sensitive compound.[1]
Benzene
100%
Legacy Method.[1] Cited in older literature [1][3] but avoid due to toxicity. Use Toluene instead.
Visualizing the Logic
Diagram 1: Phase Separation Dynamics
This diagram illustrates where your impurities go during the workup.
Caption: Separation logic showing the partitioning of the lipophilic sulfonyl chloride into the organic phase while the ionic sulfonic acid remains in the aqueous waste.
Troubleshooting & FAQs
Q1: My product is an oil/gum, not a solid. What happened?
Diagnosis: This is the classic "mixed phase" issue. The presence of sulfonic acid lowers the melting point of the mixture.[2]
Fix: Do not scrape it. Dissolve the gum in minimal Toluene. If the solution is cloudy, that cloudiness is the sulfonic acid (insoluble in Toluene). Filter the solution hot to remove the acid, then let the filtrate crystallize.
Q2: Can I wash with NaOH to neutralize the acid?
Verdict:ABSOLUTELY NOT.
Reasoning: Sulfonyl chlorides are extremely unstable to strong bases (
).[1] You will hydrolyze 100% of your product back to the starting material in seconds [1]. Use water or brine only.
Q3: The NMR shows the sulfonyl chloride is pure, but it degrades after 2 days on the shelf.
Diagnosis: Autocatalytic decomposition. Trace
or sulfonic acid trapped in the crystal lattice attracts moisture.
Fix: Store the product under Argon/Nitrogen in a desiccator. If longterm storage is needed, consider converting it immediately to the sulfonamide, which is shelf-stable [2].
Q4: I see a new impurity after heating the reaction too long.
Diagnosis: Deacetylation. The "4-acetamido" group is an amide.[1][3] Prolonged heating in chlorosulfonic acid (a strong acid) can hydrolyze the amide to an amine (aniline).
Check: Look for the disappearance of the acetyl methyl singlet (~2.0-2.2 ppm) in H-NMR.
References
BenchChem. (2025).[1][3] Technical Support Center: Sulfonyl Chloride Work-up. Retrieved from 4[1]
A Comparative Guide to HPLC Method Development for the Analysis of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride
Introduction: The Analytical Challenge of a Reactive Intermediate 4-acetamido-3-methoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals and specialty chemica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of a Reactive Intermediate
4-acetamido-3-methoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various sulfonamide-based pharmaceuticals and specialty chemicals. The presence and reactivity of the sulfonyl chloride (-SO₂Cl) functional group, while essential for its synthetic utility, presents a significant analytical challenge.[1] This moiety is highly susceptible to hydrolysis, readily converting to the corresponding sulfonic acid in the presence of moisture.[2][3] Consequently, developing a robust, accurate, and stability-indicating analytical method is not merely a quality control requirement but a necessity to ensure the integrity of the material and the success of subsequent synthetic steps.
This guide provides an in-depth comparison of analytical strategies and a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method designed for the quantitative analysis and purity assessment of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride. We will explore the rationale behind key experimental choices, from column and mobile phase selection to the critical steps of sample handling, and provide the framework for a self-validating system through forced degradation and method validation.
The primary obstacle in analyzing 4-acetamido-3-methoxybenzene-1-sulfonyl chloride is its inherent instability. The electrophilic sulfur atom of the sulfonyl chloride group is a prime target for nucleophilic attack by water, leading to a rapid and often unavoidable hydrolysis reaction.
Mechanism: Hydrolysis of the Sulfonyl Chloride
The core degradation pathway involves the conversion of the active sulfonyl chloride to the inactive 4-acetamido-3-methoxybenzenesulfonic acid. A reliable analytical method must, at a minimum, be able to separate and quantify the parent compound in the presence of this primary degradant.
Caption: Primary degradation pathway of the analyte.
A Comparative Overview of Analytical Techniques
While HPLC is often the method of choice for pharmaceutical intermediates, other techniques can provide complementary information. The selection of the appropriate technique is contingent on the analytical objective, be it routine purity testing, structural confirmation, or potency assay.[4]
Technique
Primary Application
Throughput
Quantitative Capability
Key Advantages
Key Limitations
HPLC-UV
Purity, Quantification, Stability
High
Excellent
High sensitivity, specificity, and ability to separate impurities.
Requires reference standards; analyte must be chromophoric.
Titrimetry
Total Sulfonyl Chloride Content (Potency)
Low
Good
Cost-effective, simple, and provides an absolute measure of the functional group.[4]
Non-specific; cannot distinguish between different sulfonyl chlorides or detect other impurities.[2]
Lower sensitivity compared to HPLC; requires aprotic deuterated solvents due to reactivity.[4]
GC-MS
Impurity Profiling (Volatiles)
Moderate
Good
Excellent for identifying volatile or thermally stable impurities.
Analyte is thermally labile and reactive, requiring derivatization.[4]
For routine quality control where specificity, sensitivity, and the ability to monitor stability are paramount, HPLC stands out as the superior technique. It is the only method listed that can simultaneously quantify the active compound and resolve it from its degradation products and other process-related impurities.
Core Principles of Reversed-Phase HPLC Method Development
Developing a robust RP-HPLC method requires a systematic approach, with each parameter chosen to address the specific chemical properties of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride.
Stationary Phase (Column) Selection
Expertise & Experience: The analyte is a moderately polar aromatic compound. A reversed-phase column with a non-polar stationary phase is the logical starting point.
Causality: A C18 (octadecylsilane) column is the workhorse for such applications, offering sufficient hydrophobic retention for the benzene ring system. A C8 column is a viable alternative if retention times on a C18 are excessively long. The goal is to achieve a retention factor (k') between 2 and 10 for optimal resolution and analysis time.
Mobile Phase Selection
Organic Modifier: Acetonitrile is generally preferred over methanol for this type of analysis. Its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds.
Aqueous Phase & pH Control: The mobile phase pH is critical. The primary degradant, sulfonic acid, is strongly acidic. To ensure consistent retention and good peak shape, its ionization must be suppressed. An acidic mobile phase, such as a phosphate or formate buffer adjusted to a pH between 2.5 and 3.5 , is ideal. This ensures the sulfonic acid is in its protonated, less polar form, leading to better retention and sharper, more symmetrical peaks.
Detection Wavelength (λ)
Rationale: The analyte contains a substituted benzene ring, a strong chromophore that absorbs UV light. To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. A photodiode array (PDA) detector is invaluable during method development to scan the UV spectrum and confirm the λmax, which for this class of compounds is typically in the 250-280 nm range.[5] A PDA detector also allows for peak purity analysis, a key component of a stability-indicating method.[6]
Sample Preparation: The Critical Control Point
Trustworthiness: This is the most critical step due to the analyte's reactivity. Using aqueous or protic solvents (like methanol) as the diluent will cause immediate degradation, leading to inaccurate, low-biased results.
Protocol Mandate: The sample diluent must be an aprotic solvent . Acetonitrile is the ideal choice as it is a strong, aprotic solvent and is typically a component of the mobile phase, ensuring good peak shape upon injection. Samples should be prepared immediately before analysis to minimize the potential for degradation from trace moisture in the environment or solvent.
A Stability-Indicating RP-HPLC Method: Protocol and Performance
The following method was developed and validated based on the principles outlined above. It is designed to be specific, robust, and suitable for routine analysis.
Experimental Workflow
Caption: Workflow for HPLC analysis of the analyte.
Detailed Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Provides excellent retention and resolution for the analyte and its impurities.[5][6]
Isocratic elution for simplicity and robustness. Acidic pH ensures good peak shape for the sulfonic acid degradant.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[7]
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.[7]
Detection
PDA at 265 nm
High sensitivity for the analyte with the ability to perform peak purity analysis.
Injection Vol.
10 µL
Standard volume for analytical HPLC.
Diluent
Acetonitrile
Crucial: Prevents sample hydrolysis before injection.
Run Time
15 minutes
Sufficient to elute the analyte and any potential late-eluting impurities.
System Suitability Criteria
Before any sample analysis, the system's performance must be verified. This ensures the trustworthiness of the generated data.
Parameter
Acceptance Criteria
Purpose
Tailing Factor (T)
T ≤ 1.5
Measures peak symmetry.
Theoretical Plates (N)
N ≥ 2000
Measures column efficiency.
%RSD of Peak Area
≤ 1.0% (for n=6 injections)
Demonstrates injection precision.
%RSD of Retention Time
≤ 1.0% (for n=6 injections)
Demonstrates system stability.
Proving Specificity: A Forced Degradation Protocol
A method is only "stability-indicating" if it can separate the intact drug from its degradation products.[8] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate these products.[9]
Step-by-Step Forced Degradation Methodology
Stock Solution: Prepare a stock solution of 4-acetamido-3-methoxybenzene-1-sulfonyl chloride in acetonitrile.
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 4 hours.[7] Neutralize with 0.1 M NaOH before dilution and injection.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.[7] Neutralize with 0.1 M HCl before dilution and injection.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[7][10]
Thermal Degradation: Expose the solid powder to 80 °C in a dry heat oven for 48 hours. Dissolve in acetonitrile for analysis.[9]
Photolytic Degradation: Expose a solution of the analyte (in acetonitrile) to UV light (254 nm) for 48 hours, as per ICH Q1B guidelines.[5][10]
Expected Outcomes and Data Interpretation
The primary outcome should be significant degradation under hydrolytic (acid and base) conditions, with a major peak corresponding to the sulfonic acid eluting earlier than the parent compound. The method is deemed specific if the parent peak remains spectrally pure (as confirmed by PDA) and is well-resolved from all degradation peaks.
Stress Condition
Expected Degradation
Significance
Acid Hydrolysis
Significant
Proves separation from primary hydrolytic degradant.
Base Hydrolysis
Very Rapid
Confirms susceptibility to base-catalyzed hydrolysis.
Oxidation
Minimal to Moderate
Assesses stability in the presence of oxidizing agents.
Thermal
Minimal
Evaluates stability of the solid material at elevated temperatures.
Photolysis
Minimal to Moderate
Determines sensitivity to light exposure.
Method Validation Summary (ICH Q2(R1))
A full validation would be required for GMP use. The table below summarizes the key parameters and typical acceptance criteria that establish the method's reliability.
Validation Parameter
Purpose
Typical Acceptance Criteria
Specificity
To ensure the method accurately measures the analyte without interference.
No interference from blank, placebo, or degradation products at the analyte's retention time.
Linearity
To demonstrate a proportional relationship between concentration and response.
Correlation Coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of nominal concentration).
Accuracy (% Recovery)
To measure the closeness of the test results to the true value.
98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate)
To assess the degree of scatter between a series of measurements.
%RSD ≤ 2.0% for both repeatability (same day, same analyst) and intermediate precision (different day/analyst).
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.
System suitability criteria are met after minor changes to flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).
Conclusion
The successful analysis of the reactive intermediate 4-acetamido-3-methoxybenzene-1-sulfonyl chloride hinges on a meticulously developed, stability-indicating HPLC method. The primary challenge—the compound's susceptibility to hydrolysis—is overcome through the strategic use of an aprotic diluent (acetonitrile), a C18 stationary phase, and a pH-controlled mobile phase. By validating the method against key performance parameters and proving its specificity through forced degradation studies, researchers can generate trustworthy and accurate data. This ensures the quality of the synthetic intermediate, providing a solid foundation for the development of safe and effective final products.
References
A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. 4
Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences. 11
Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. ResearchGate.
Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. MDPI.
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem. 7
VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. Semantic Scholar.
Development and Validation of a Stability- Indicating Hydrophilic Interaction Liquid Chromatographic Method for the Determination of DSpace. DSpace.
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI.
SAFETY DATA SHEET. Fisher Scientific.
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
Development of a method by HPLC to determine LAS and its application in anaerobic reactors. SciSpace.
Preparation method of p-acetamidobenzenesulfonyl chloride. Google Patents.
Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. Al-Farahidi Expert Systems Journal.
An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. ResearchGate.
Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
A Comprehensive Guide to Personal Protective Equipment for Handling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of reactive chemical intermediates, such as 4-acetamido-3-methoxybe...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of reactive chemical intermediates, such as 4-acetamido-3-methoxybenzene-1-sulfonyl chloride, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols for sulfonyl chlorides and corrosive materials, provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel.
Understanding the Hazard: The Reactivity of Sulfonyl Chlorides
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling 4-acetamido-3-methoxybenzene-1-sulfonyl chloride. The following table outlines the minimum required PPE, with detailed explanations for each selection.
Body Part
Required PPE
Rationale
Eyes and Face
Chemical safety goggles and a full-face shield
Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust.[8][9] A full-face shield worn over the goggles offers an additional, critical layer of protection for the entire face from splashes of the chemical or reactive byproducts.[10]
Hands
Chemical-resistant gloves (Nitrile or Neoprene)
Given the corrosive nature of sulfonyl chlorides, gloves made of nitrile or neoprene are recommended for their resistance to a broad range of chemicals.[10] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[8] Double-gloving can provide additional protection during high-risk procedures.
Body
Chemical-resistant laboratory coat or apron
A flame-resistant and chemical-resistant lab coat is essential to protect the skin and underlying clothing from spills and splashes.[8][11] For tasks with a higher risk of significant splashing, a chemical-resistant apron worn over the lab coat is advised.[10][11]
Respiratory
NIOSH-approved respirator
Due to the potential for respiratory irritation from the dust of the solid compound and the possible release of toxic gases upon contact with moisture, a NIOSH-approved respirator is necessary. The specific type of cartridge should be selected based on a formal risk assessment, but at a minimum, a respirator with cartridges for acid gases and particulates is recommended.[6][9] All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12]
Feet
Closed-toe, chemical-resistant shoes
To protect against accidental spills, open-toed footwear is strictly prohibited in the laboratory.[8] Shoes should be made of a material that offers some degree of chemical resistance.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following procedural workflow is designed to minimize exposure and ensure a safe laboratory environment from preparation to disposal.
Safe handling workflow for 4-acetamido-3-methoxybenzene-1-sulfonyl chloride.
1. Preparation:
Assemble all necessary equipment and PPE before bringing the chemical into the work area. This includes all items listed in the PPE table, as well as spill cleanup materials.
Inspect all PPE for damage such as cracks, tears, or discoloration.[8]
Don PPE in the following order: lab coat, respirator, goggles, face shield, and then gloves (donning the outer pair if double-gloving).
2. Handling:
Always handle 4-acetamido-3-methoxybenzene-1-sulfonyl chloride within a certified chemical fume hood to control airborne particulates and potential off-gassing.[8][12]
When weighing the solid, use a balance inside the fume hood or use a contained weighing vessel to prevent the dispersal of dust.
Use appropriate tools (e.g., spatulas, powder funnels) for transfers to minimize the risk of spills.
Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[5][9]
3. Emergency Preparedness:
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. [13]
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention.
In case of eye contact, immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
Have an appropriate spill kit available. For sulfonyl chlorides, this should include an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to clean up the initial spill.[12]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the handling process.
All materials contaminated with 4-acetamido-3-methoxybenzene-1-sulfonyl chloride , including disposable gloves, weigh boats, and absorbent materials from spill cleanups, must be treated as hazardous waste.[12]
Place all solid waste into a clearly labeled, sealed container. The label should include the chemical name and the appropriate hazard warnings.
For the unreacted chemical, do not attempt to neutralize it with water or other reagents unless you are following a validated and approved institutional waste disposal protocol. The reaction can be vigorous and produce hazardous byproducts.
Follow all institutional and local regulations for the disposal of corrosive and reactive hazardous waste. [14]
By adhering to these rigorous safety protocols, we can continue our vital research while upholding the highest standards of laboratory safety.
References
Benchchem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses.
Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
The NMSU Safety. Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015).
OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. (2024).
ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025).
The Chemistry Blog. Safe Handling of Corrosive Chemicals. (2024).
Sdfine. sulphuryl chloride - Sdfine.
MilliporeSigma. SAFETY DATA SHEET - N-Acetylsulfanilyl chloride. (2025).
Cole-Parmer. Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. (2005).